molecular formula C10H19NO4 B558493 Boc-DL-valine CAS No. 54895-12-4

Boc-DL-valine

Cat. No. B558493
CAS RN: 54895-12-4
M. Wt: 217.26 g/mol
InChI Key: SZXBQTSZISFIAO-UHFFFAOYSA-N
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Description

Boc-DL-valine is a derivative of valine, a branched-chain essential amino acid . It is used in the protein biosynthesis and is essential for animals with insulin-resistant property .


Synthesis Analysis

Boc-DL-valine is synthesized from DL-valine. The synthesis process involves the use of acetyl derivatives of valine . D-Valine is a chiral resolution reagent used to separate racemic compounds into different mirror isomers .


Molecular Structure Analysis

The molecular structure of Boc-DL-valine is represented by the linear formula: (CH3)3OCONHCH(COOH)CH(CH3)2 . It has a molecular weight of 217.26 .


Physical And Chemical Properties Analysis

Boc-DL-valine is a solid substance with a melting point of 117 - 121 °C . It is stable under normal conditions . The electronic properties of the two forms of valine are similar at zero pressure .

Scientific Research Applications

  • D-Valine Synthesis and Applications : D-valine, closely related to Boc-DL-valine, is used in the synthesis of agricultural pesticides, veterinary antibiotics, and pharmaceutical drugs. Its derivatives show significant clinical activity, like in immune-deficiency disease treatments and antitumor therapy. Additionally, it's used in cell culture to inhibit fibroblast proliferation, highlighting its broad industrial applications (Chen et al., 2016).

  • Structural Studies of Heterochiral Peptides : Research on the crystal structures of peptides containing Boc-(D) Val-(D) Ala-Leu-Ala-OMe offers insights into the conformational preferences of D-chiral amino acid residues. This helps in understanding the structural aspects of these peptides in various applications (Fabiola et al., 2001).

  • Inhibitory Effects in Cell Death Studies : Boc-D-valine derivatives are used in studying caspase-independent cell death pathways in human peripheral T lymphocytes. This demonstrates its role in understanding cell death mechanisms, which is critical in medical research (Déas et al., 1998).

  • Pyroptosis Induction in Monocytes and Macrophages : Val-boroPro, derived from Boc-D-valine, is studied for its role in stimulating the immune system by inducing pyroptosis in monocytes and macrophages. This highlights its potential in immune response research (Okondo et al., 2017).

  • Synthesis of Cyclosporine : Boc-D-valine is used in the synthesis of cyclosporine, a crucial immunosuppressant drug, demonstrating its importance in pharmaceutical synthesis (Wenger, 1984).

  • Medical Imaging Applications : Modified amino acids like DL-[11C]valine, similar to Boc-DL-valine, are used in imaging studies for the pancreas, showcasing their application in diagnostic imaging (Hübner et al., 1979).

  • Metal Mediated Peptide Synthesis : Boc-L-valine is involved in synthesizing metal complexes used in peptide synthesis, indicating its utility in the field of inorganic chemistry (Baumann et al., 1989).

  • Hyperbranched Polymer Synthesis : Boc-Val-HEA, derived from Boc-L-valine, is used to create hyperbranched polymers with potential applications in drug delivery systems (Roy & De, 2014).

Safety and Hazards

Boc-DL-valine should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, rinse immediately with plenty of water and get medical attention .

Future Directions

The future directions of Boc-DL-valine research could involve further investigation into its physicochemical properties, particularly under different conditions such as pressure . Additionally, its potential applications in optical devices due to their different chirality could be explored .

properties

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXBQTSZISFIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297033
Record name Boc-DL-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-DL-valine

CAS RN

22838-58-0, 13734-41-3, 54895-12-4
Record name NSC334316
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butoxycarbonylvaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Boc-DL-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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